N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, chloro substituents, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. Reagents such as hydrazine and carboxylic acids or their derivatives are often used under acidic or basic conditions.
Substitution Reactions: Introduction of chloro and methyl groups onto the aromatic rings can be achieved through electrophilic aromatic substitution reactions using reagents like chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide).
Thioether Formation: The sulfanyl group is introduced by reacting a thiol with an appropriate electrophile, often under basic conditions.
Amide Bond Formation: The final step involves coupling the triazole-containing intermediate with 2-chloro-4,6-dimethylphenyl acetic acid or its derivatives to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfanyl group to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can occur at the aromatic rings or the triazole moiety using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings or triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. The presence of the triazole ring, in particular, is of interest due to its known pharmacological properties, including antifungal and antibacterial activities.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring can bind to metal ions or form hydrogen bonds, influencing the compound’s biological activity. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Sulfur-containing acetamides: Compounds like thioacetamide and its derivatives also share structural similarities.
Uniqueness
What sets this compound apart is its combination of multiple aromatic rings, chloro substituents, and a triazole moiety, which together confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
476486-01-8 |
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Molecular Formula |
C25H22Cl2N4OS |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22Cl2N4OS/c1-15-4-10-20(11-5-15)31-24(18-6-8-19(26)9-7-18)29-30-25(31)33-14-22(32)28-23-17(3)12-16(2)13-21(23)27/h4-13H,14H2,1-3H3,(H,28,32) |
InChI Key |
IBRCJVPVXSDBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3Cl)C)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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